molecular formula C7H11ClN2S B8729740 5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride

5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride

Cat. No. B8729740
M. Wt: 190.69 g/mol
InChI Key: PXAOZYWIKRMXMB-UHFFFAOYSA-N
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Patent
US09029360B2

Procedure details

Under a nitrogen atmosphere 1.7 g (12.3 mmol) 1-chloroethyl chloroformiate was added to 2.0 g (8.2 mmol) 6-benzyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine (CAS Registry Number: 1159094-24-2) in 20 mL DCM at 0° C. The reaction mixture was stirred at RT for 2 h. The reaction mixture was concentrated and 20 mL anhydrous methanol was added. The reaction mixture was stirred under reflux for 1 h and concentrated. The resulting crude product was washed with DCM, the solid was filtered and dried. Yield: 0.35 g (58% of theory). ESI-MS: m/z=199 (M+H)+; Rt(HPLC): 0.52 min (Method J).
Name
6-benzyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:14][CH2:13][C:12]2[S:15][CH:16]=[N:17][C:11]=2[CH2:10][CH2:9]1)C1C=CC=CC=1.C(Cl)[Cl:19]>>[ClH:19].[S:15]1[C:12]2[CH2:13][CH2:14][NH:8][CH2:9][CH2:10][C:11]=2[N:17]=[CH:16]1 |f:2.3|

Inputs

Step One
Name
6-benzyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2=C(CC1)SC=N2
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
20 mL anhydrous methanol was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resulting crude product was washed with DCM
FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.